Methyl 6-((4-methoxybenzyl)amino)nicotinate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It has the molecular formula and a molecular weight of approximately 274.32 g/mol. This compound is primarily studied for its biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of Methyl 6-((4-methoxybenzyl)amino)nicotinate typically involves the following steps:
The reactions are generally carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. For instance, reactions may be conducted in polar aprotic solvents to facilitate nucleophilic substitution reactions effectively .
Methyl 6-((4-methoxybenzyl)amino)nicotinate features a pyridine ring (from nicotinic acid), which is substituted at the 6-position with a methoxybenzylamino group. This substitution pattern contributes to its unique chemical properties.
Methyl 6-((4-methoxybenzyl)amino)nicotinate can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for Methyl 6-((4-methoxybenzyl)amino)nicotinate involves its interaction with biological targets, potentially influencing various biochemical pathways. Its structure suggests that it may affect pathways involving pyridine rings, which are crucial in many biological systems.
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, suggesting that Methyl 6-((4-methoxybenzyl)amino)nicotinate could have therapeutic potential .
Methyl 6-((4-methoxybenzyl)amino)nicotinate has several scientific uses:
The nicotinate (pyridine-3-carboxylate) core represents a privileged scaffold in medicinal chemistry due to its electron-deficient aromatic system and hydrogen-bonding capabilities. This heterocyclic system enables precise molecular interactions with biological targets, particularly enzymes and receptors. Pyridine ranks as the second most prevalent nitrogen heterocycle in FDA-approved drugs, present in approximately 14% of all pharmaceuticals [5]. The positional isomerism of pyridine carboxylic acids profoundly influences biological activity: nicotinic acid (3-position) derivatives demonstrate distinct pharmacological profiles compared to picolinic (2-position) or isonicotinic (4-position) acid isomers [5]. Methyl 6-((4-methoxybenzyl)amino)nicotinate exemplifies this versatility, featuring a trisubstituted pyridine ring with points for diversification at the ester, amino linker, and methoxybenzyl groups. This molecular architecture facilitates interactions with diverse biological targets, particularly in the central nervous system (CNS), where nicotinic acetylcholine receptors (nAChRs) recognize nicotine-related pharmacophores .
The 4-methoxybenzyl (PMB) group in Methyl 6-((4-methoxybenzyl)amino)nicotinate serves multiple strategic functions in drug design. First, it acts as a protecting group for secondary amines, enhancing synthetic versatility during multi-step syntheses of complex molecules . Second, the electron-donating methoxy group modulates the electron density and lipophilicity of the benzyl moiety, influencing pharmacokinetic properties like membrane permeability and metabolic stability. The PMB group's aromatic ring enables π-stacking interactions with biological targets, while its oxygen atoms participate in hydrogen bonding [4]. This substituent has demonstrated particular utility in the synthesis of CNS-targeting compounds, where balanced lipophilicity (logP ~2.5) is crucial for blood-brain barrier penetration. The PMB-protected intermediates maintain compatibility with diverse synthetic transformations, enabling the development of structurally complex bioactive molecules while preserving stereochemical integrity [8].
Nicotinate derivatives have evolved from natural product isolation to rationally designed therapeutics. Historically, nicotine alkaloids served as structural templates for neurological therapeutics, with the first nicotine synthesis dating to 1904 . Contemporary research focuses on developing subtype-selective nAChR modulators to mitigate adverse effects associated with non-selective agonists like nicotine. Methyl 6-((4-methoxybenzyl)amino)nicotinate (CAS 1187385-93-8) represents an intermediate in modern medicinal chemistry programs targeting neurodegenerative disorders. Recent advances include its application in synthesizing tricyclic purinediones with adenosine A2A receptor affinity for Parkinson's disease therapy and nicotine analogs like Altinicline (SIB-1508Y) investigated for Alzheimer's and Parkinson's diseases [9]. The compound's commercial availability from specialized suppliers (e.g., Achemica, Fluorochem Ltd., International Laboratory Limited) since approximately 2010 facilitates ongoing research, with current studies exploring its incorporation into protease inhibitors and kinase modulators [3] [4] [7].
Table 1: Key Chemical Identifiers of Methyl 6-((4-Methoxybenzyl)amino)nicotinate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1187385-93-8 | [3] [4] |
IUPAC Name | Methyl 6-((4-methoxybenzyl)amino)nicotinate | [4] |
Molecular Formula | C₁₅H₁₆N₂O₃ | [1] [4] |
Molecular Weight | 272.30 g/mol | [1] [4] |
SMILES | COC(=O)C1=CN=C(NCC2=CC=C(OC)C=C2)C=C1 | [4] |
Purity (Commercial) | ≥98% | [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1